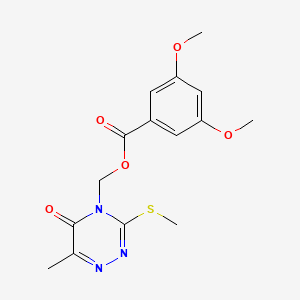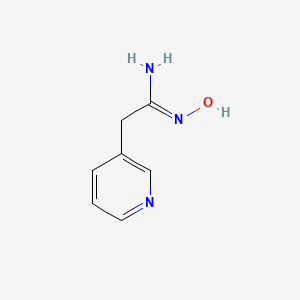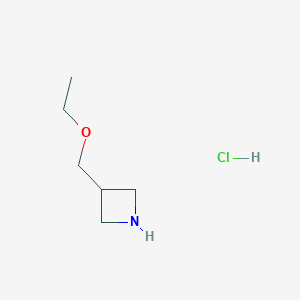![molecular formula C24H27N3O3 B2488992 1-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-66-4](/img/structure/B2488992.png)
1-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research in the field of heterocyclic compounds, especially those involving pyrazine derivatives, has been extensive due to their interesting properties and potential applications in various fields. These compounds often exhibit unique chemical and physical properties, making them of interest in organic chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from basic aromatic precursors. For example, compounds with structural similarities have been synthesized through reactions involving arylamines, acetylenedicarboxylate, and aromatic aldehydes, suggesting a pathway that could be applicable for the synthesis of the target compound (Jing Sun et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using X-ray crystallography, revealing the spatial arrangement of atoms and the presence of specific functional groups. For instance, the crystal and molecular structure of similar compounds have been stabilized by hydrogen bond interactions, which could be indicative of the structural features of the target compound (M. Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving pyrazine derivatives can vary widely, depending on the substituents present. These compounds participate in numerous chemical reactions, including Michael addition and cyclization, to form structurally diverse derivatives. The specific reactivities can be influenced by the nature of the substituents on the pyrazine ring (Jing Sun et al., 2011).
Physical Properties Analysis
The physical properties of pyrazine derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in materials science. These properties are often determined experimentally and can be influenced by molecular symmetry, hydrogen bonding, and π-π interactions (K. Kranjc et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity towards electrophiles or nucleophiles, acidity or basicity of the nitrogen atoms, and the stability of the pyrazine ring, are fundamental for understanding the behavior of these compounds in chemical reactions. The presence of electron-donating or withdrawing groups can significantly affect these properties, influencing the compound's reactivity and potential applications (Jing Sun et al., 2011).
Applications De Recherche Scientifique
Crystal Structure and Surface Analysis
- A study by Prabhuswamy et al. (2016) focused on the synthesis and crystal structure analysis of a related compound. The researchers used single crystal X-ray diffraction studies to understand the crystallization and molecular structure.
Anticancer Activity
- Research by Deady et al. (2003) investigated carboxamide derivatives for their cytotoxic properties. They found that most compounds were potent cytotoxins, showing promise for potential therapeutic applications in cancer treatment.
- Ahsan (2012) conducted a study on analogues of the compound, assessing their anticancer activity against various cancer cell lines. The research highlighted significant potential for these compounds in cancer therapy (Ahsan, 2012).
Antioxidant Studies
- Ahmad et al. (2012) synthesized novel carboxamides and evaluated their antioxidant activities. The study revealed that these compounds possess moderate to significant radical scavenging activity, which could be beneficial in developing new therapeutic agents (Ahmad et al., 2012).
Synthesis and Reactivity
- Voievudskyi et al. (2016) explored the synthesis and chemical reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. This research is crucial for understanding the compound's potential applications in various chemical processes (Voievudskyi et al., 2016).
Antimicrobial and Photosynthesis-Inhibiting Activity
- Doležal et al. (2010) synthesized a series of compounds and evaluated them for antimycobacterial, antifungal, and photosynthesis-inhibiting activities. This research demonstrates the potential use of these compounds in treating infections and studying photosynthesis processes (Doležal et al., 2010).
Photophysical and Electrochemical Properties
- Golla et al. (2020) synthesized new compounds and analyzed their photophysical and electrochemical properties. Such studies are essential for applications in materials science and electronics (Golla et al., 2020).
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-16-7-9-19(14-17(16)2)25-24(28)27-13-12-26-11-5-6-20(26)23(27)18-8-10-21(29-3)22(15-18)30-4/h5-11,14-15,23H,12-13H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEZAXZXFSHXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2488910.png)



![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2488919.png)

![Ethyl 3-{[(5-chloro-2,4-dimethoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2488923.png)
![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B2488925.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2488926.png)
![2-[Cyano(4-fluorophenyl)amino]acetonitrile](/img/structure/B2488927.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2488930.png)
![N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2488931.png)
![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)